![molecular formula C14H11ClN2O3 B13732424 (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)
(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles. This compound is characterized by its unique structure, which includes a chloromethyl group, a methoxy-substituted indole moiety, and an isoxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloromethyl group: This step often involves chloromethylation reactions using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.
Attachment of the indole moiety: The indole derivative is introduced through a condensation reaction with the isoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4E)-3-(bromomethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one
- (4E)-3-(methyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one
Uniqueness
(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C14H11ClN2O3 |
|---|---|
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
3-(chloromethyl)-4-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H11ClN2O3/c1-19-9-2-3-12-10(5-9)8(7-16-12)4-11-13(6-15)17-20-14(11)18/h2-5,7,17H,6H2,1H3/b8-4+ |
Clé InChI |
SKXSVAZIUJUKHG-XBXARRHUSA-N |
SMILES isomérique |
COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(NOC3=O)CCl |
SMILES canonique |
COC1=CC2=C(C=C1)N=CC2=CC3=C(NOC3=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



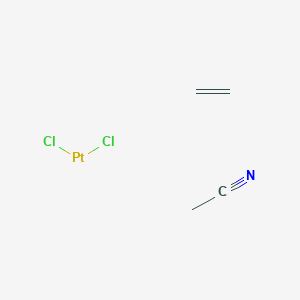
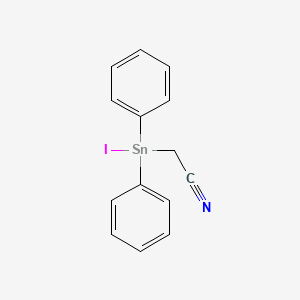
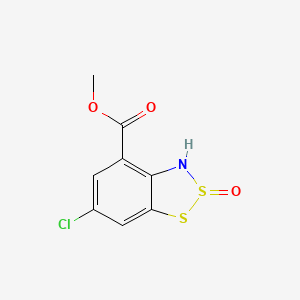
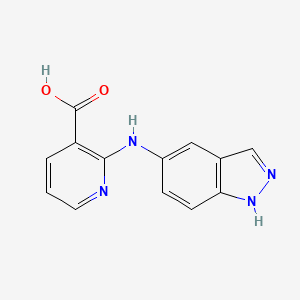

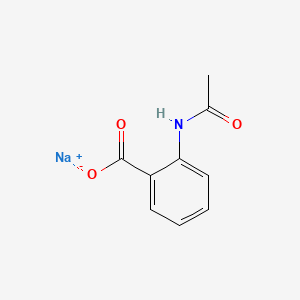

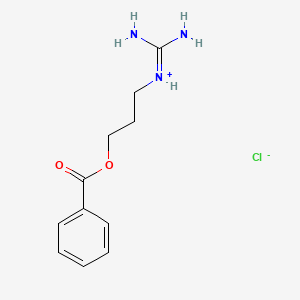
![1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B13732378.png)
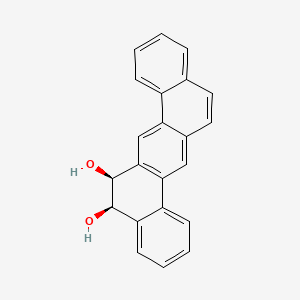
![Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen](/img/structure/B13732396.png)
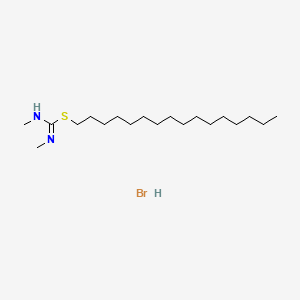
![2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13732406.png)
